molecular formula C17H18N3NaO2 B13778355 Sodium 2-((4-(diethylamino)phenyl)azo)benzoate CAS No. 82065-82-5

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate

Cat. No.: B13778355
CAS No.: 82065-82-5
M. Wt: 319.33 g/mol
InChI Key: YXMJFRIGFACAPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((4-(diethylamino)phenyl)azo)benzoate typically involves the diazotization of 4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions generally include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro compounds and carboxylic acids.

    Reduction: The primary products are aromatic amines.

    Substitution: Depending on the substituent introduced, products can range from halogenated aromatics to nitro and sulfonated derivatives.

Scientific Research Applications

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a dye and indicator in various chemical reactions due to its color-changing properties.

    Biology: The compound is employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Research explores its potential use in drug delivery systems and as a diagnostic agent.

    Industry: It is used in the manufacturing of dyes, pigments, and as a pH indicator in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 2-((4-(diethylamino)phenyl)azo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo reversible changes in its structure upon exposure to different pH levels, making it useful as an indicator. In biological systems, it may interact with cellular components, leading to changes in color that can be used for diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-((4-(dimethylamino)phenyl)azo)benzoate
  • Sodium 2-((4-(methylamino)phenyl)azo)benzoate
  • Sodium 2-((4-(ethylamino)phenyl)azo)benzoate

Uniqueness

Sodium 2-((4-(diethylamino)phenyl)azo)benzoate is unique due to the presence of the diethylamino group, which imparts distinct chemical properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are advantageous, such as in dye manufacturing and as a pH indicator.

Properties

CAS No.

82065-82-5

Molecular Formula

C17H18N3NaO2

Molecular Weight

319.33 g/mol

IUPAC Name

sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1

InChI Key

YXMJFRIGFACAPU-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.